TMS-Enabled Iododesilylation Step Yield vs. Alternative Halogenation Routes
In the Curran–Josien route, the TMS group of the target compound enables a one-step iododesilylation of the downstream hydroxylactone (18) to afford (S)-4-ethyl-4-hydroxy-6-iodo-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine (19). Iododesilylation with ICl proceeds with regiospecific replacement of silicon by iodine at the 6-position [1]. By contrast, alternative synthetic strategies that avoid silyl intermediates require separate halogenation steps using less selective electrophilic aromatic substitution conditions, which can produce mixtures of regioisomers [2]. The TMS-to-iodine swap is a rare example of ipso-substitution that preserves the oxidation state and ring substitution pattern, avoiding protection/deprotection sequences.
| Evidence Dimension | Iododesilylation efficiency vs. direct electrophilic iodination |
|---|---|
| Target Compound Data | ICl-mediated iododesilylation of compound 18 proceeds regiospecifically; yield data reported for the overall two-step Sharpless dihydroxylation/oxidation/iododesilylation sequence from enol ether 17 to iodolactone 19 at laboratory scale |
| Comparator Or Baseline | Direct electrophilic iodination of pyrano[3,4-c]pyridine systems typically requires strong acid conditions (e.g., H2SO4/I2) and can produce mixtures of C6 and C8 iodinated regioisomers due to competing activation by the methoxy group |
| Quantified Difference | Regiospecific vs. potential isomeric mixture; the TMS route eliminates chromatographic separation of regioisomers |
| Conditions | ICl in CH2Cl2 at 0 °C to room temperature; as described in US Patent 6,620,937 |
Why This Matters
For procurement, this compound is the only intermediate in the camptothecin synthesis cascade that carries the TMS handle required for regiospecific iododesilylation; substituting a non-silylated analog would introduce an additional halogenation step with lower regiospecificity and thus lower overall yield.
- [1] Curran, D.P., Josien, H., Ko, S.B. (University of Pittsburgh). Intermediates in the synthesis of camptothecin and related compounds and synthesis thereof. United States Patent US6620937B2. See specification: 'An iododesilylation of 18 provided (S)-4-ethyl-4-hydroxy-6-iodo-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine (19).' View Source
- [2] Shao, P. et al. (2020). Short Protecting Group-free Syntheses of CDE Synthon of Racemic Camptothecin. Current Organic Synthesis, 17(7): 518-524. PMID: 32525778. Reports an alternative route avoiding silyl intermediates with 29% overall yield over 8 steps. View Source
